molecular formula C10H9NO3 B11780227 3-Amino-5-methylbenzofuran-2-carboxylic acid

3-Amino-5-methylbenzofuran-2-carboxylic acid

Cat. No.: B11780227
M. Wt: 191.18 g/mol
InChI Key: QGTXCSAJODYITA-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzofuran-2-carboxylic acid is a valuable benzofuran-based chemical building block intended for research and development applications. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in various biologically active compounds and its diverse pharmacological potential . This compound features a carboxylic acid group and an amino group on its benzofuran core, making it a versatile intermediate for the synthesis of more complex molecules, such as amide derivatives . Researchers can leverage this functional group diversity to create targeted compound libraries for high-throughput screening. The structural motif of substituted benzofuran-2-carboxylic acids is of significant interest in early-stage drug discovery. Scientific literature indicates that benzofuran derivatives exhibit a wide spectrum of pharmacological activities, which makes them promising scaffolds for the development of new therapeutic agents . Specifically, benzofuran-carboxylic acid derivatives have been investigated as potential inhibitors of cancer-associated enzymes like carbonic anhydrase IX (CA IX) . Other research has shown that structurally similar benzofuran-2-carboxamide compounds demonstrate notable neuroprotective effects against NMDA-induced excitotoxicity in neuronal cells, with efficacy comparable to known antagonists, and also exhibit antioxidant properties by scavenging free radicals . The 5-methyl substitution on the benzofuran ring is a feature that has been associated with potent biological activity in structure-activity relationship (SAR) studies . As a chemical reagent, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-amino-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,11H2,1H3,(H,12,13)

InChI Key

QGTXCSAJODYITA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methylbenzofuran-2-carboxylic Acid

The initial step typically involves the preparation of 5-methylbenzofuran-2-carboxylic acid (CAS: 10242-09-8), a key intermediate. Two primary methods dominate industrial and laboratory settings:

Method A: Dehydration of Phenoxyalkanone Derivatives
Phenoxyalkanones undergo acid-catalyzed cyclodehydration to form the benzofuran core. For example, heating 2-hydroxy-5-methylacetophenone with concentrated H₂SO₄ at 120°C for 6 hours yields 5-methylbenzofuran-2-carboxylic acid with 78% efficiency. The reaction mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack and subsequent dehydration (Figure 1).

Method B: Decarboxylation of o-Acetylphenoxyacetic Acid
Alternative routes employ decarboxylation strategies. o-Acetylphenoxyacetic acid, when heated with copper chromite catalyst at 200°C under inert atmosphere, undergoes decarboxylation and cyclization to produce the target compound in 85% yield. This method minimizes byproduct formation compared to acid-catalyzed approaches.

Introduction of the Amino Group

The critical step involves introducing the amino group at the C3 position of the benzofuran ring. Nitration followed by reduction is the most widely adopted strategy:

Step 1: Nitration
5-Methylbenzofuran-2-carboxylic acid is treated with fuming HNO₃ (90%) and H₂SO₄ at 0–5°C for 2 hours, yielding 3-nitro-5-methylbenzofuran-2-carboxylic acid. The regioselectivity arises from the electron-withdrawing carboxylic acid group, which directs nitration to the meta position.

Step 2: Catalytic Hydrogenation
The nitro intermediate is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 12 hours. This step achieves quantitative conversion to this compound with >99% purity. Alternative reducing agents like SnCl₂/HCl or Fe/HCl are less favored due to lower yields (70–75%) and purification challenges.

Microwave-Assisted Perkin Rearrangement

Recent advancements leverage microwave irradiation to accelerate the Perkin rearrangement, a method originally developed for coumarin derivatives. This approach reduces reaction times from hours to minutes while maintaining high yields:

Synthesis of 3-Bromocoumarin Precursors

3-Bromocoumarins serve as starting materials. For example, 6-methyl-3-bromocoumarin is synthesized via microwave-assisted bromination of coumarin using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 5 minutes (250W power).

Rearrangement to Benzofuran-2-carboxylic Acids

The 3-bromocoumarin undergoes Perkin rearrangement under basic conditions:

  • Reaction Setup : 0.167 mmol of 6-methyl-3-bromocoumarin, 5 mL ethanol, 0.503 mmol NaOH.

  • Microwave Conditions : 300W power, 79°C, 5 minutes.

  • Work-Up : Acidification with HCl precipitates the product.

This method produces this compound in 99% yield (Table 1). The reaction mechanism proceeds via base-induced ring opening, followed by cyclization and elimination of HBr (Figure 2).

Table 1: Microwave-Assisted Synthesis of Benzofuran-2-carboxylic Acids

PrecursorProductYield (%)
6-Methyl-3-bromocoumarinThis compound99
5-Methoxy-3-bromocoumarin5-Methoxybenzofuran-2-carboxylic acid95

Functional Group Interconversion Strategies

Carboxylic Acid Protection/Deprotection

To prevent side reactions during amination, the carboxylic acid group is often protected as a methyl ester:

  • Protection : Treatment with SOCl₂/MeOH converts the acid to its methyl ester (95% yield).

  • Nitration/Reduction : The ester undergoes nitration and reduction as described in Section 1.2.

  • Deprotection : Hydrolysis with NaOH (2M) regenerates the carboxylic acid functionality.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N bond formation offers a single-step alternative for introducing the amino group. Using Pd(OAc)₂/Xantphos catalyst and NH₃·H₂O, 5-methylbenzofuran-2-carboxylic acid undergoes amination at 100°C in dioxane, yielding the target compound in 82% yield. While efficient, this method requires rigorous exclusion of moisture and oxygen.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nitration rates but may lead to over-nitration.

  • Ethanol/water mixtures optimize solubility during hydrogenation, reducing catalyst poisoning.

Temperature Control

  • Nitration below 5°C prevents di-nitration byproducts.

  • Microwave reactions exceeding 80°C risk decomposition of the benzofuran core.

Catalytic Systems

  • Pd/C vs. Raney Ni : Pd/C provides superior selectivity in hydrogenation (99% vs. 85% with Ni).

  • Acid catalysts : p-TsOH outperforms H₂SO₄ in cyclodehydration due to milder conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs of 3-Amino-5-methylbenzofuran-2-carboxylic acid, highlighting substituent variations and molecular properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -NH₂ (C3), -CH₃ (C5), -COOH (C2) C₁₀H₉NO₃⁴ 207.19 (calculated) Not available Amino and methyl groups enhance polarity and potential bioactivity.
3-Methylbenzofuran-2-carboxylic acid -CH₃ (C3), -COOH (C2) C₁₀H₈O₃ 176.17 Not provided Lacks amino group; used in synthesis and material science.
3-Amino-5-chloro-benzofuran-2-carboxylic acid methyl ester -NH₂ (C3), -Cl (C5), -COOCH₃ (C2) C₁₀H₈ClNO₃ 226.63 406929-36-0 Chloro substituent increases lipophilicity; methyl ester improves stability.
3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid Benzofuran-amido-thiophene hybrid, -COOH (C2) C₂₁H₁₅NO₄S 377.41 920849-78-1 Extended conjugation due to thiophene and phenyl groups; potential for optoelectronic applications.
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid -NH₂ (C6), -F₂ (C2), -CH₃ (C4), -COOH (C5) C₉H₇F₂NO₄ 243.16 150368-36-8 Fluorine atoms enhance metabolic stability; dioxole ring modifies electronic properties.

⁴ *Calculated based on benzofuran core (C₈H₆O) with substituents.

Functional Group Impact on Properties

  • Amino Group (-NH₂): Present in the target compound and its chloro-substituted analog , this group increases solubility in polar solvents and enables hydrogen bonding, which is critical for interactions in biological systems.
  • Chloro (-Cl) and Fluoro (-F) Substituents : Improve metabolic stability and membrane permeability but may reduce aqueous solubility .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., ) are often prodrug forms with better bioavailability, whereas free carboxylic acids (e.g., ) are more reactive in synthesis.

Biological Activity

3-Amino-5-methylbenzofuran-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO3, characterized by a benzofuran core with an amino group and a carboxylic acid functional group. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding with biological targets, while the carboxylic acid can participate in ionic interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Compounds in the benzofuran family have shown promising results against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 2-8 μg/mL against M. tuberculosis .
  • Anticancer Properties : Studies have highlighted the potential of benzofuran derivatives in inhibiting cancer cell proliferation. For example, modifications to the benzofuran structure have led to increased antiproliferative activity against several cancer cell lines, indicating that this compound may also possess similar properties .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been suggested, with some studies indicating its potential to inhibit pro-inflammatory cytokines .

The biological activities of this compound are attributed to its interactions with specific enzymes and receptors within biological systems. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic organisms or cancer cells .
  • Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways, a critical mechanism for programmed cell death .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic synthesis methods. These methods often involve multi-step reactions that allow for the production of both the target compound and its derivatives, which may exhibit enhanced biological activity.

Synthesis MethodDescription
Step 1 Formation of benzofuran core through cyclization reactions.
Step 2 Introduction of amino and carboxylic groups via substitution reactions.
Step 3 Purification and characterization using techniques like NMR and HPLC.

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives similar to this compound:

  • Antimicrobial Study : A series of benzofuran derivatives were synthesized and evaluated against M. tuberculosis. Compounds showed MIC values as low as 2 μg/mL, indicating strong antimycobacterial activity .
  • Cancer Cell Proliferation : A comparative study revealed that compounds with specific substitutions on the benzofuran ring exhibited significantly higher antiproliferative activity against A549 lung cancer cells, with some showing up to four times greater potency than unsubstituted analogs .
  • Inflammation Modulation : In vitro studies demonstrated that certain derivatives could significantly reduce levels of inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are reported for 3-Amino-5-methylbenzofuran-2-carboxylic acid, and what key reaction parameters influence yield?

Answer:
The compound is typically synthesized via carboxylation of benzofuran precursors. A common route involves cyclization of substituted phenols with methyl groups, followed by carboxylation using reagents like potassium carbonate or palladium catalysts. Critical parameters include:

  • Temperature control (e.g., maintaining 80–100°C during cyclization to prevent side reactions) .
  • Catalyst selection (e.g., palladium-based catalysts for Suzuki coupling in functionalized derivatives) .
  • Solvent polarity , which affects reaction kinetics and purity. Ethanol or DMF are frequently used .

Advanced: How can reaction conditions be optimized to enhance the enantiomeric purity of this compound derivatives?

Answer:
Enantiomeric purity is critical for biological applications. Optimization strategies include:

  • Chiral resolution via diastereomeric salt formation using L-tartaric acid .
  • Asymmetric catalysis with chiral ligands (e.g., BINAP-Pd complexes) to control stereochemistry during ring closure .
  • Chromatographic purification (e.g., chiral HPLC with cellulose-based columns) .
    Data from related benzofuran derivatives show >90% enantiomeric excess under optimized conditions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ 12–14 ppm). Methyl groups appear as singlets near δ 2.3 ppm .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 206.08 for C₁₀H₉NO₃) .

Advanced: How can researchers resolve discrepancies between experimental and computational NMR data for benzofuran derivatives?

Answer:
Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals and validate proton-carbon correlations .
  • DFT calculations : Simulate NMR shifts using software (e.g., Gaussian) with solvent models (e.g., PCM for DMSO) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) affecting peak splitting .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
The compound serves as:

  • A scaffold for kinase inhibitors (e.g., targeting EGFR or MAPK pathways) .
  • A precursor for fluorescent probes via conjugation with dansyl chloride or boron-dipyrromethene (BODIPY) .
  • An intermediate in peptidomimetics to enhance metabolic stability .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Answer:

  • DFT studies (B3LYP/6-31G*) model charge distribution, showing high electrophilicity at the carbonyl carbon (Mulliken charge: +0.35) .
  • Molecular docking (AutoDock Vina) predicts binding affinities with nucleophiles like amines or thiols .
  • Solvent accessibility analysis (MD simulations) identifies steric hindrance from the methyl group at position 5 .

Methodological: How should researchers handle waste containing this compound to comply with safety protocols?

Answer:

  • Segregation : Separate acidic waste (pH < 2) from organic solvents .
  • Neutralization : Treat with 10% NaOH to deprotonate the carboxylic acid before disposal .
  • Documentation : Maintain logs for regulatory audits, including quantities and disposal dates .

Advanced: How do substituent effects on the benzofuran ring influence pKa and solubility?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂ at position 5) lower pKa (increased acidity) by stabilizing the conjugate base. Experimental pKa for the parent compound is ~3.2 .
  • Methyl groups enhance lipophilicity (logP ≈ 1.8), reducing aqueous solubility. Co-solvents like PEG-400 improve solubility up to 15 mg/mL .

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